Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate is an organic compound with the molecular formula C11H13BrN2O2 and a molecular weight of 285.14 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a hydrazono moiety, which is further linked to an ethyl ester group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate can be synthesized through the reaction of ethyl pyruvate with 4-bromophenylhydrazine . The reaction typically involves the use of polyphosphoric acid as a catalyst and is carried out at elevated temperatures (around 80-100°C) for a duration of approximately 1-3 hours . The reaction mixture is then cooled, and the product is isolated through filtration and drying.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity . The bromophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-(4-chlorophenyl)hydrazono)propanoate
- Ethyl 2-(2-(4-fluorophenyl)hydrazono)propanoate
- Ethyl 2-(2-(4-methylphenyl)hydrazono)propanoate
Uniqueness
Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs . The bromine atom’s larger size and higher electronegativity can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13BrN2O2 |
---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
ethyl 2-[(4-bromophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H13BrN2O2/c1-3-16-11(15)8(2)13-14-10-6-4-9(12)5-7-10/h4-7,14H,3H2,1-2H3 |
InChI Key |
GLSYARFJOAOUKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)Br)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.